molecular formula C9H16O2 B14198828 (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol CAS No. 879395-66-1

(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol

Cat. No.: B14198828
CAS No.: 879395-66-1
M. Wt: 156.22 g/mol
InChI Key: GQHKLROUSXKICQ-VIFPVBQESA-N
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Description

(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes followed by reduction and dehydration steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the diene system can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce saturated alcohols.

Scientific Research Applications

(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The conjugated diene system can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-methylpent-2-ene-1,4-diol
  • (4S)-3,5-dimethylhex-2-ene-1,4-diol

Uniqueness

(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is unique due to its specific arrangement of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

879395-66-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol

InChI

InChI=1S/C9H16O2/c1-4-7(2)9(11)8(3)5-6-10/h4-5,9-11H,6H2,1-3H3/t9-/m0/s1

InChI Key

GQHKLROUSXKICQ-VIFPVBQESA-N

Isomeric SMILES

CC=C(C)[C@@H](C(=CCO)C)O

Canonical SMILES

CC=C(C)C(C(=CCO)C)O

Origin of Product

United States

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